2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1203-95-8 . It has a molecular weight of 245.15 and its IUPAC name is 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride . This compound is also known to inhibit in a voltage-dependent manner at the NMDA receptor .
Molecular Structure Analysis
The InChI code for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is 1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride are not available, it is known that this compound is a derivative of tryptamine . This suggests that it may participate in similar reactions as other tryptamine derivatives.Physical And Chemical Properties Analysis
The molecular weight of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is 245.15 . The compound’s storage temperature is 28 C . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.Safety And Hazards
Future Directions
The future directions of research on 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride could involve further exploration of its inhibitory action on the NMDA receptor . This could potentially lead to the development of new therapeutic agents for neurological disorders. Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCWPKSLSERBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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